2-Chloro-1-(2-ethylpiperidin-1-yl)ethanone
Overview
Description
“2-Chloro-1-(2-ethylpiperidin-1-yl)ethanone” is a chemical compound with the CAS Number: 76395-72-7 . It has a molecular weight of 189.68 . The IUPAC name for this compound is 1-(chloroacetyl)-2-ethylpiperidine .
Molecular Structure Analysis
The InChI code for “2-Chloro-1-(2-ethylpiperidin-1-yl)ethanone” is 1S/C9H16ClNO/c1-2-8-5-3-4-6-11(8)9(12)7-10/h8H,2-7H2,1H3 . The InChI key is VZNWFNUBOBSJLK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-Chloro-1-(2-ethylpiperidin-1-yl)ethanone” is a liquid at room temperature .Scientific Research Applications
Synthetic Chemistry
- The development of environmentally benign TEMPO-catalyzed alcohol oxidation systems showcases an application in creating efficient, sustainable chemical reactions. This research highlights the use of recyclable hypervalent iodine(III) reagents in the oxidation of alcohols to carbonyl compounds, underscoring the importance of green chemistry practices in organic synthesis (Xiao‐Qiang Li & Chi Zhang, 2009).
Enzymatic Catalysis
- The enzymatic process for synthesizing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for Ticagrelor, exemplifies the application in producing pharmaceutical intermediates. The process demonstrates high conversion and enantiomeric excess, highlighting the potential of enzyme catalysis in industrial applications for creating high-purity chiral compounds (Xiang Guo et al., 2017).
Material Science
- Research on the synthesis and characterization of iron and cobalt dichloride complexes with heteroaromatic ligands points to applications in catalysis, particularly for ethylene reactivity. This study provides insights into the design of metal complexes for use in polymerization and oligomerization processes, which are critical in the production of polymers (Wen‐Hua Sun et al., 2007).
Biotransformation
- A study on the biotransformation of 2-chloro-1-(2,4-dichlorophenyl)ethanone to a chiral intermediate of Miconazole by a new Acinetobacter sp. isolate showcases the application of microbial biocatalysis in the pharmaceutical industry. This process emphasizes the utility of biocatalysis in achieving high enantioselectivity and yield, presenting an environmentally friendly alternative for synthesizing chiral drugs (Yan-Li Miao et al., 2019).
Safety And Hazards
This compound is classified as dangerous according to the GHS05 pictogram . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
properties
IUPAC Name |
2-chloro-1-(2-ethylpiperidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c1-2-8-5-3-4-6-11(8)9(12)7-10/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNWFNUBOBSJLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399699 | |
Record name | 2-Chloro-1-(2-ethylpiperidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2-ethylpiperidin-1-yl)ethanone | |
CAS RN |
76395-72-7 | |
Record name | 2-Chloro-1-(2-ethylpiperidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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